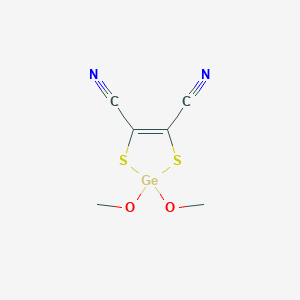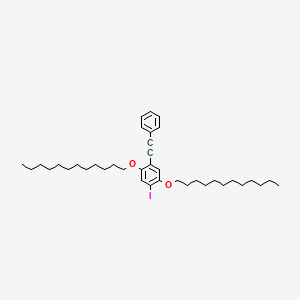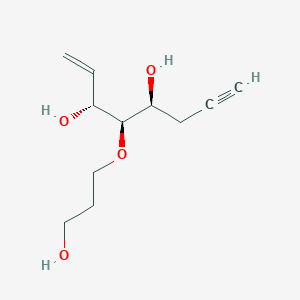![molecular formula C22H15N B12599735 7-Phenyl-7H-benzo[c]carbazole CAS No. 648432-24-0](/img/structure/B12599735.png)
7-Phenyl-7H-benzo[c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-7H-benzo[c]carbazole is a nitrogen-containing aromatic heterocyclic compound. It is part of the larger family of carbazoles, which are known for their presence in natural products, alkaloids, and various industrial applications.
Preparation Methods
The synthesis of 7-Phenyl-7H-benzo[c]carbazole typically involves benzannulation strategies. These methods include classical and non-classical benzannulation approaches, which have been developed over the past decade. The synthesis often starts with commercially available starting materials such as 7H-benzo[c]carbazole. The reaction sequence may involve N-alkylation, Arbuzov reaction, and deprotection steps to yield the desired product .
Chemical Reactions Analysis
7-Phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Phenyl-7H-benzo[c]carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a chromophore in blue fluorescent organic light-emitting diodes (OLEDs) due to its excellent light-emitting properties.
Materials Science: The compound’s stability and optoelectronic properties make it suitable for use in various advanced materials.
Biological Research: Its derivatives are studied for their potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-7H-benzo[c]carbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the compound’s electronic properties and its behavior in various applications. The specific pathways involved depend on the context in which the compound is used, such as in OLEDs or biological systems .
Comparison with Similar Compounds
7-Phenyl-7H-benzo[c]carbazole can be compared with other similar compounds, such as:
7H-benzo[c]carbazole: This compound lacks the phenyl group but shares the core structure.
Benzo[b]indolo[1,2,3-lm]carbazole: An isomeric chromophore with different light-emitting properties.
Benzo[c]indolo[3,2,1-jk]carbazole: Another isomeric chromophore with unique charge-transfer characteristics.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
648432-24-0 |
|---|---|
Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
7-phenylbenzo[c]carbazole |
InChI |
InChI=1S/C22H15N/c1-2-9-17(10-3-1)23-20-13-7-6-12-19(20)22-18-11-5-4-8-16(18)14-15-21(22)23/h1-15H |
InChI Key |
SRGYTRJRSUPJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
![4-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12599667.png)
![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)





![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)

